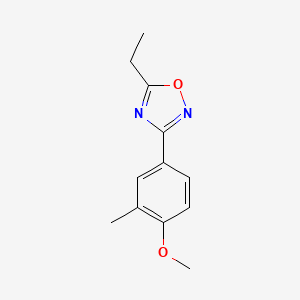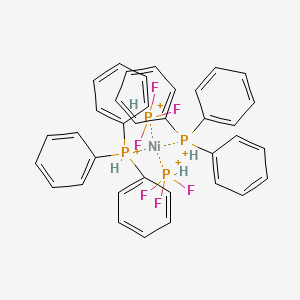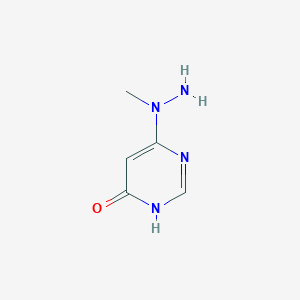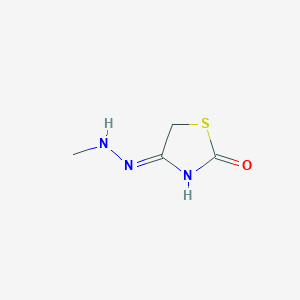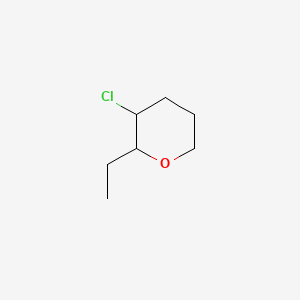![molecular formula C8H5BrClN3O B13105431 1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone](/img/structure/B13105431.png)
1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone typically involves multiple steps. One common method starts with the cross-coupling of pyrrole rings with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired compound . Industrial production methods often involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, especially at the bromine and chlorine positions. Common reagents include sodium hydride (NaH) and potassium carbonate (K₂CO₃).
Cyclization: Intramolecular cyclization reactions can be catalyzed by bases like cesium carbonate (Cs₂CO₃) in solvents like DMSO.
Scientific Research Applications
1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s kinase inhibitory properties make it a valuable tool in studying cellular signaling pathways.
Medicine: Due to its diverse biological activities, it is being investigated for potential therapeutic applications, including antimicrobial and antitumor treatments.
Industry: The compound is used in the development of organic optoelectronic materials, such as light-emitting diodes and photovoltaic cells
Mechanism of Action
The exact mechanism of action for 1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone is not fully understood. it is known to interact with various molecular targets, including kinases, which play a crucial role in cellular signaling pathways. The compound’s inhibitory effects on these kinases can disrupt signal transduction, leading to its observed biological activities .
Comparison with Similar Compounds
1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. Similar compounds include:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds have a different arrangement of nitrogen atoms in the pyrazine ring, resulting in different biological properties
Properties
Molecular Formula |
C8H5BrClN3O |
|---|---|
Molecular Weight |
274.50 g/mol |
IUPAC Name |
1-(2-bromo-7-chloropyrrolo[2,3-b]pyrazin-5-yl)ethanone |
InChI |
InChI=1S/C8H5BrClN3O/c1-4(14)13-3-5(10)7-8(13)11-2-6(9)12-7/h2-3H,1H3 |
InChI Key |
CYPCFEQVHTVSLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=NC(=CN=C21)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


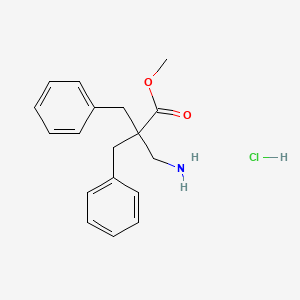
![4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13105355.png)
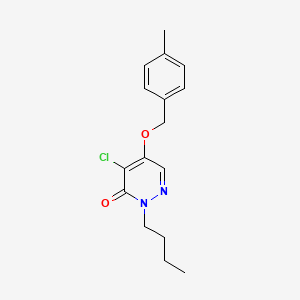
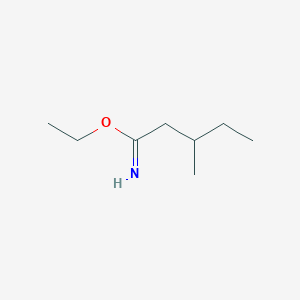
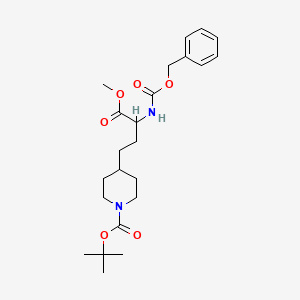

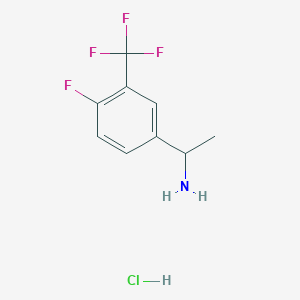
![4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105390.png)
